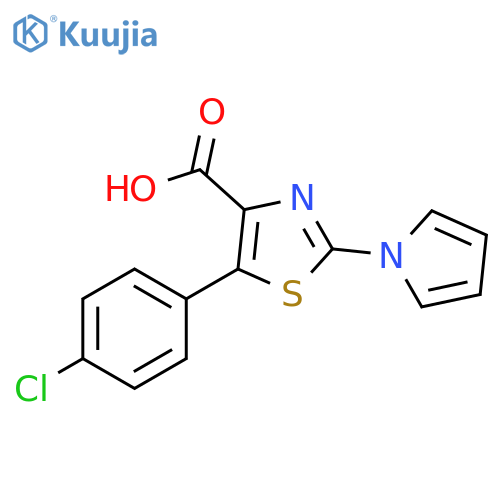

Cas no 1623080-69-2 (5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid)

1623080-69-2 structure

商品名:5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

CAS番号:1623080-69-2

MF:C14H9ClN2O2S

メガワット:304.751460790634

MDL:MFCD28248872

CID:5094665

PubChem ID:83290765

5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

- 5-(4-Chloro-phenyl)-2-pyrrol-1-yl-thiazole-4-carboxylic acid

- 4-Thiazolecarboxylic acid, 5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-

- 5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

-

- MDL: MFCD28248872

- インチ: 1S/C14H9ClN2O2S/c15-10-5-3-9(4-6-10)12-11(13(18)19)16-14(20-12)17-7-1-2-8-17/h1-8H,(H,18,19)

- InChIKey: CLMKRIWJPIXRRG-UHFFFAOYSA-N

- ほほえんだ: S1C(C2=CC=C(Cl)C=C2)=C(C(O)=O)N=C1N1C=CC=C1

5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-303227-10.0g |

5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |

1623080-69-2 | 95% | 10.0g |

$4114.0 | 2023-02-25 | |

| TRC | C013040-250mg |

5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |

1623080-69-2 | 250mg |

$ 220.00 | 2022-06-06 | ||

| abcr | AB529216-500mg |

5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid; . |

1623080-69-2 | 500mg |

€205.00 | 2025-02-13 | ||

| Chemenu | CM507301-1g |

5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxylicacid |

1623080-69-2 | 97% | 1g |

$*** | 2023-03-30 | |

| Enamine | EN300-303227-5.0g |

5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |

1623080-69-2 | 95% | 5.0g |

$2774.0 | 2023-02-25 | |

| abcr | AB529216-10 g |

5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid; . |

1623080-69-2 | 10g |

€1,074.00 | 2023-07-11 | ||

| abcr | AB529216-10g |

5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid; . |

1623080-69-2 | 10g |

€1037.00 | 2025-02-13 | ||

| Aaron | AR00HZFV-2.5g |

5-(4-Chlorophenyl)-2-(1h-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |

1623080-69-2 | 95% | 2.5g |

$2602.00 | 2023-12-15 | |

| A2B Chem LLC | AI37983-50mg |

5-(4-Chlorophenyl)-2-(1h-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |

1623080-69-2 | 95% | 50mg |

$269.00 | 2024-04-20 | |

| Aaron | AR00HZFV-250mg |

5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |

1623080-69-2 | 95% | 250mg |

$677.00 | 2025-02-14 |

5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid 関連文献

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

1623080-69-2 (5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid) 関連製品

- 2279938-29-1(Alkyne-SS-COOH)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1623080-69-2)5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):160.0